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molecular formula C6H4Cl2N4 B182706 2,6-Dichloro-7-methylpurine CAS No. 2273-93-0

2,6-Dichloro-7-methylpurine

Cat. No. B182706
M. Wt: 203.03 g/mol
InChI Key: HVMUWHZAZGTMJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05583137

Procedure details

In a manner similar to Preparation A, 9.52 g of 2,6-dichloropurine, 7.65 g of potassium carbonate and 7.86 g of methyl iodide in 65 ml of dimethylsulfoxide gave 1.54 g of 2,6-dichloro-7-methylpurine and 4.7 g of 2,6-dichloro-9-methylpurine.
Quantity
9.52 g
Type
reactant
Reaction Step One
Quantity
7.65 g
Type
reactant
Reaction Step One
Quantity
7.86 g
Type
reactant
Reaction Step One
Quantity
65 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[N:10]=[C:9]2[C:5]([NH:6][CH:7]=[N:8]2)=[C:4]([Cl:11])[N:3]=1.[C:12](=O)([O-])[O-].[K+].[K+].[CH3:18]I>CS(C)=O>[Cl:1][C:2]1[N:10]=[C:9]2[C:5]([N:6]([CH3:12])[CH:7]=[N:8]2)=[C:4]([Cl:11])[N:3]=1.[Cl:1][C:2]1[N:10]=[C:9]2[C:5]([N:6]=[CH:7][N:8]2[CH3:18])=[C:4]([Cl:11])[N:3]=1 |f:1.2.3|

Inputs

Step One
Name
Quantity
9.52 g
Type
reactant
Smiles
ClC1=NC(=C2NC=NC2=N1)Cl
Name
Quantity
7.65 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
7.86 g
Type
reactant
Smiles
CI
Name
Quantity
65 mL
Type
solvent
Smiles
CS(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClC1=NC(=C2N(C=NC2=N1)C)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 1.54 g
Name
Type
product
Smiles
ClC1=NC(=C2N=CN(C2=N1)C)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 4.7 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05583137

Procedure details

In a manner similar to Preparation A, 9.52 g of 2,6-dichloropurine, 7.65 g of potassium carbonate and 7.86 g of methyl iodide in 65 ml of dimethylsulfoxide gave 1.54 g of 2,6-dichloro-7-methylpurine and 4.7 g of 2,6-dichloro-9-methylpurine.
Quantity
9.52 g
Type
reactant
Reaction Step One
Quantity
7.65 g
Type
reactant
Reaction Step One
Quantity
7.86 g
Type
reactant
Reaction Step One
Quantity
65 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[N:10]=[C:9]2[C:5]([NH:6][CH:7]=[N:8]2)=[C:4]([Cl:11])[N:3]=1.[C:12](=O)([O-])[O-].[K+].[K+].[CH3:18]I>CS(C)=O>[Cl:1][C:2]1[N:10]=[C:9]2[C:5]([N:6]([CH3:12])[CH:7]=[N:8]2)=[C:4]([Cl:11])[N:3]=1.[Cl:1][C:2]1[N:10]=[C:9]2[C:5]([N:6]=[CH:7][N:8]2[CH3:18])=[C:4]([Cl:11])[N:3]=1 |f:1.2.3|

Inputs

Step One
Name
Quantity
9.52 g
Type
reactant
Smiles
ClC1=NC(=C2NC=NC2=N1)Cl
Name
Quantity
7.65 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
7.86 g
Type
reactant
Smiles
CI
Name
Quantity
65 mL
Type
solvent
Smiles
CS(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClC1=NC(=C2N(C=NC2=N1)C)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 1.54 g
Name
Type
product
Smiles
ClC1=NC(=C2N=CN(C2=N1)C)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 4.7 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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